molecular formula C7H7BF3NO3 B6310048 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid CAS No. 2096337-19-6

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid

Cat. No.: B6310048
CAS No.: 2096337-19-6
M. Wt: 220.94 g/mol
InChI Key: FXYAHADOKNPSRP-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a trifluoromethyl group. These functional groups confer unique reactivity and properties to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 3-methoxy-2-(trifluoromethyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid is unique due to the combination of the methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other boronic acids may not be as effective.

Properties

IUPAC Name

[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-5-4(8(13)14)2-3-12-6(5)7(9,10)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYAHADOKNPSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)C(F)(F)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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